Product packaging for Potassium phosphate, dibasic, trihydrate(Cat. No.:CAS No. 16788-57-1)

Potassium phosphate, dibasic, trihydrate

Cat. No.: B098565
CAS No.: 16788-57-1
M. Wt: 228.22 g/mol
InChI Key: XQGPKZUNMMFTAL-UHFFFAOYSA-L
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Description

Current Paradigms in Phosphate (B84403) Chemistry Research

Modern phosphate chemistry research is increasingly driven by the principles of sustainability and the development of advanced functional materials. numberanalytics.comrsc.org A significant focus lies in addressing the environmental impact of phosphate use, particularly in agriculture, and the finite nature of phosphate rock reserves. rsc.orgacs.org This has spurred research into phosphate recovery and recycling technologies, aiming to create a more circular phosphorus economy. numberanalytics.comacs.org

Emerging trends also include the development of novel phosphate-based materials for high-tech applications, such as energy storage and conversion. numberanalytics.com Researchers are exploring the unique structural and chemical properties of various phosphate compounds to design new catalysts, ceramics, and bioactive materials for the medical field. numberanalytics.comrsc.org The overarching goal is to move beyond traditional, high-volume applications towards more specialized, high-value uses that are both economically and environmentally sustainable. rsc.org

Evolution of Research Trajectories for Dipotassium (B57713) Hydrogen Phosphate Trihydrate

The research trajectory for dipotassium hydrogen phosphate trihydrate has evolved from its foundational applications to more specialized and complex roles in advanced chemical synthesis and materials science. Initially, its use was well-documented in established fields where it served as a fertilizer, a food additive in products like dry powder beverages and imitation dairy creamers, and a fundamental component in biological buffers. chemicalbook.comfengchengroup.comwikipedia.org

More recent research has begun to explore its potential beyond these traditional functions. For example, studies have investigated its role as a catalyst in organic synthesis, specifically in the conversion of stable phosphoryl compounds. chemicalbook.com Another advanced application is its use as a reducing agent for graphene oxide nanosheets, highlighting a shift towards nanomaterial processing. chemicalbook.com Furthermore, its influence on the properties of specialized building materials, such as magnesium potassium phosphate cement, is an active area of investigation, demonstrating its transition from a simple reagent to a functional component in advanced material formulation. medchemexpress.com

Interdisciplinary Significance in Materials and Life Sciences

The significance of dipotassium hydrogen phosphate trihydrate extends across multiple scientific disciplines, most notably in materials and life sciences.

In Materials Science , the compound is investigated for its utility in modifying material properties. It is used as a corrosion inhibitor, forming a passivation film on metals like carbon steel in certain alkaline solutions. chemicalbook.com Its buffering capabilities are also valuable in various industrial processes, including the phosphating treatment of metals and as an additive in electroplating. guidechem.com Recent research into its effects on the properties of magnesium potassium phosphate cement underscores its potential in developing novel construction materials. medchemexpress.com

In the Life Sciences , dipotassium hydrogen phosphate trihydrate is indispensable, primarily due to its excellent buffering capacity within a biologically relevant pH range. chemicalbook.commedchemexpress.com It is a crucial component in the preparation of buffer solutions for molecular biology, biochemistry, and chromatography. chemicalbook.commerckmillipore.com The compound is widely used to formulate microbiological culture media, such as trypticase soy agar, for cultivating bacteria. chemicalbook.comnbinno.com In the pharmaceutical industry, it serves as a buffering agent in drug formulations and as a key nutrient source in the cultivation of microorganisms for producing antibiotics like penicillin and streptomycin. medchemexpress.comguidechem.com

Physicochemical Properties of Dipotassium Hydrogen Phosphate Trihydrate

PropertyValue
Molecular Formula K₂HPO₄·3H₂O fengchengroup.com
Molecular Weight 228.22 g/mol fishersci.ca
Appearance White crystalline powder or granular solid chemicalbook.comfengchengroup.comguidechem.com
Solubility Soluble in water, slightly soluble in alcohol guidechem.comfishersci.ca
Melting Point The anhydrous substance decomposes at 340°C hsppharma.commerckmillipore.com
pH 9.1-9.4 (50mg/mL in H₂O at 25°C) chemicalbook.com
Sensitivity Hygroscopic hsppharma.comfengchengroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H7K2O7P B098565 Potassium phosphate, dibasic, trihydrate CAS No. 16788-57-1

Properties

IUPAC Name

dipotassium;hydrogen phosphate;trihydrate
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InChI

InChI=1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQGPKZUNMMFTAL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H7K2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168418
Record name Potassium phosphate, dibasic, trihydrate
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Molecular Weight

228.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Potassium phosphate, dibasic, trihydrate
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CAS No.

16788-57-1
Record name Potassium phosphate, dibasic, trihydrate
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Record name Potassium phosphate, dibasic, trihydrate
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Record name Potassium phosphate, dibasic, trihydrate
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Record name Phosphoric acid, dipotassium salt, trihydrate
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Record name POTASSIUM PHOSPHATE, DIBASIC, TRIHYDRATE
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Synthetic Methodologies and Crystallization Dynamics of Dipotassium Hydrogen Phosphate Trihydrate

Mechanistic Investigations of Industrial Production Pathways

The commercial production of dipotassium (B57713) hydrogen phosphate (B84403) trihydrate predominantly relies on the neutralization reaction between a potassium source and phosphoric acid. fengchengroup.comgoogle.com The efficiency and purity of the final product are highly dependent on the precise control of reaction conditions and the selection of raw materials.

Optimization of Neutralization Reactions for High-Purity Synthesis

The primary industrial synthesis method involves the neutralization of phosphoric acid with potassium hydroxide (B78521). fengchengroup.comgoogle.com This process is optimized to ensure the production of high-purity dipotassium hydrogen phosphate suitable for various applications, including as a crude drug. google.com The reaction is typically carried out in a glass-lined reactor where phosphoric acid solution is first diluted with distilled water. google.com Potassium hydroxide is then added incrementally to the solution. google.com

Key parameters are meticulously controlled to maximize purity and yield. The reaction temperature is generally maintained at or below 90°C. google.com The endpoint of the neutralization is critical and is carefully regulated by monitoring the pH of the solution, with a target range typically between 8.9 and 9.5. google.com Following the reaction, the solution undergoes purification steps, which often include treatment with activated carbon to decolorize the solution, followed by filtration. google.comgoogle.com The purified filtrate is then concentrated and cooled to induce crystallization. The resulting crystals are separated from the mother liquor via centrifugation and dried. google.com

Table 1: Optimized Parameters for Neutralization Reaction
ParameterOptimized Value/RangePurposeSource
Reaction Temperature≤ 90°CTo control reaction rate and prevent side reactions. google.com
Endpoint pH8.9 - 9.5Ensures complete formation of the dipotassium salt. google.com
Specific Gravity1.50 - 1.55Indicates appropriate solution concentration for crystallization. google.com
Purification StepActivated Carbon TreatmentRemoves color and organic impurities. google.com
Drying Temperature60°C - 70°CRemoves residual moisture without decomposing the trihydrate. google.com

Comparative Analysis of Different Raw Material Reactivity Profiles

The choice of raw materials significantly impacts the production process and the quality of the final product. While potassium hydroxide is a common reactant, an alternative commercial method involves the partial neutralization of phosphoric acid with two equivalents of potassium chloride. wikipedia.org

For the phosphorus source, a key distinction is made between thermal phosphoric acid and wet-process phosphoric acid. google.com Thermal phosphoric acid, while high in purity, involves a high-energy production process with significant environmental concerns, making it a less favorable option as energy costs rise. google.com Wet-process phosphoric acid is more economical, but its purification path is longer and requires substantial investment to remove impurities that can affect the final product's quality. google.com Another raw material combination involves the reaction of urea (B33335) phosphate with potassium hydroxide. google.com By carefully controlling the process conditions, such as a reaction temperature between 50°C and 90°C and a final pH of 8.0 to 9.5, food-grade dipotassium hydrogen phosphate can be produced. google.com

Table 2: Comparison of Raw Material Reactivity Profiles
Potassium SourcePhosphorus SourceKey Process ConsiderationsSource
Potassium HydroxidePhosphoric Acid (Thermal or Wet-Process)A direct and common neutralization method. Purity of phosphoric acid is a critical factor. google.comgoogle.com
Potassium ChloridePhosphoric AcidAn alternative commercial route; involves managing the hydrochloric acid byproduct. wikipedia.org
Potassium HydroxideUrea PhosphateAllows for the production of food-grade product under controlled pH and temperature. google.com

Advanced Studies in Crystal Growth from Solution

The crystallization of dipotassium hydrogen phosphate trihydrate from an aqueous solution is a complex process governed by thermodynamic and kinetic factors. Research, often using the closely related potassium dihydrogen phosphate (KDP) as a model system, has provided deep insights into controlling crystal size, shape, and quality. nih.govresearchgate.netmdpi.com

Influence of Supersaturation and Cooling Rate on Crystallization Kinetics

Supersaturation is the primary driving force for crystallization. nih.govdtu.dk The level of supersaturation significantly affects both nucleation and crystal growth rates. dtu.dk Studies on KDP show that as supersaturation increases, the crystal growth rate also increases. mdpi.com However, very high levels of supersaturation can shift the dominant mechanism from controlled lattice incorporation to rapid nucleation, which can result in the formation of smaller, more numerous crystal clusters. dtu.dk The morphology of the crystals is also affected; at low supersaturation, KDP crystals tend to have a "tall and thin" shape, which becomes "chunky" at higher supersaturation levels due to changes in the relative growth rates of different crystal faces. mdpi.com

The cooling rate is a critical process parameter used to control supersaturation in batch crystallization. researchgate.net Different cooling strategies can lead to different supersaturation profiles over time, thereby influencing the final crystal shape. researchgate.net A faster cooling rate generally increases the width of the metastable zone and shortens the induction period for nucleation. researchgate.net

Table 3: Effect of Supersaturation on KDP Crystal Characteristics
Supersaturation (σ)Observed Effect on Crystal GrowthResulting Crystal MorphologySource
Low (e.g., σ = 0.01)Slower, growth-dominated process."Tall and thin" shape (higher aspect ratio). mdpi.com
Moderate (e.g., σ = 0.03 - 0.04)Increased growth rate, onset of step bunching.Transitioning shape. mdpi.com
High (e.g., σ = 0.06)Rapid, nucleation-dominated process."Chunky" shape (lower aspect ratio). mdpi.com

Characterization of Metastable Zone Width and Induction Periods

The metastable zone width (MSZW) is a critical kinetic boundary in crystallization, representing the region of supersaturation where a solution can exist without spontaneous nucleation. mt.commdpi.com Operating within this zone is crucial for controlled crystal growth. mdpi.com The MSZW is not a fixed thermodynamic property but is influenced by process parameters such as cooling rate, agitation, and the presence of impurities. researchgate.netmt.com For KDP, studies have shown that as the cooling rate increases, the MSZW widens. researchgate.net

The induction period is the time that elapses from the creation of supersaturation to the formation of detectable crystal nuclei. researchgate.netresearchgate.net This period is inversely related to the level of supersaturation; a higher degree of supersaturation leads to a shorter induction period. researchgate.netresearchgate.net The relationship between MSZW and the induction period is complex, but understanding both is essential for designing and scaling up crystallization processes. rsc.orgresearchgate.net

Impact of Doping on Crystal Formation and Properties

The introduction of foreign ions, or dopants, into the crystal lattice of a compound is a common strategy to alter its physical and chemical properties. However, specific studies detailing controlled doping strategies for dipotassium hydrogen phosphate trihydrate are not well-documented. In related phosphate compounds, such as potassium dihydrogen phosphate (KDP), doping has been shown to influence nonlinear optical properties and crystal perfection. It is plausible that similar strategies could be applied to K₂HPO₄·3H₂O, but without dedicated research, the effects of specific dopants on its crystal characteristics remain speculative.

Controlled Doping Strategies for Modified Crystal Characteristics

Controlled doping involves the precise introduction of impurities into a crystal lattice to achieve desired properties. For other crystalline materials, this has been used to enhance thermal stability, alter optical properties, or improve mechanical strength. Research on other phosphate-based materials often involves doping with various metal ions. However, a review of existing literature did not yield specific studies or data tables outlining the impact of different dopants on the crystal characteristics of dipotassium hydrogen phosphate trihydrate.

Role of Organic Additives in Influencing Crystal Habit and Quality

Due to the absence of specific research findings, the creation of detailed data tables illustrating the effects of various dopants and organic additives on the crystal properties of dipotassium hydrogen phosphate trihydrate is not possible at this time. Further experimental research is required to elucidate these relationships and to explore the potential for tailoring the properties of this compound through controlled crystallization techniques.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD methods have been employed to investigate the atomic arrangement within dipotassium (B57713) hydrogen phosphate (B84403) trihydrate.

Powder X-ray diffraction data has been instrumental in identifying the crystalline phase and determining the unit cell dimensions of dipotassium hydrogen phosphate trihydrate. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group has been identified as Pbca. This space group classification dictates the symmetry elements present in the crystal structure.

The lattice parameters, which define the size and shape of the unit cell, have been determined from powder diffraction data. These parameters are crucial for indexing the diffraction patterns and for the complete structural solution of the compound.

Crystallographic Data for Dipotassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.7882(7)
b (Å)13.838(1)
c (Å)13.833(2)
Unit-cell volume V (ų)1491
Z (formula units per unit cell)8

The compound exists as a trihydrate, meaning that three water molecules are incorporated into the crystal lattice for each formula unit of K₂HPO₄. The presence and role of this water of hydration are significant aspects of its crystal chemistry. Spectroscopic studies have observed the transition of the anhydrous form (K₂HPO₄) into the stable trihydrate crystalline form, confirming the significance of this specific hydration state. The precise management of crystallization conditions, such as temperature and pH, is essential to isolate the desired trihydrate form consistently. While the hydration state is well-characterized, detailed studies on the formation of other adducts with different molecules are not extensively reported in the literature.

The study of structural imperfections, such as point defects, dislocations, and grain boundaries, is crucial for understanding the real-world properties of crystalline materials. However, detailed investigations into the defect chemistry specifically for dipotassium hydrogen phosphate trihydrate are not widely available in the current scientific literature. Research in this area for closely related compounds, such as potassium dihydrogen phosphate (KDP), has shown that defects can influence crystal growth and physical properties, suggesting that similar phenomena could be relevant in K₂HPO₄·3H₂O. Further research is needed to characterize the nature and concentration of structural imperfections in this specific trihydrate compound.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment, bonding, and structure of the constituent functional groups, such as the phosphate anion (HPO₄²⁻) and the water of hydration.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, allowing for the identification of functional groups. For dipotassium hydrogen phosphate trihydrate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the phosphate group and the water molecules.

The hydrogen phosphate anion (HPO₄²⁻) gives rise to characteristic P-O, P=O, and P-O-H stretching and bending vibrations. The water molecules are identified by their O-H stretching and H-O-H bending modes. The positions of these bands can be influenced by hydrogen bonding within the crystal lattice.

General FTIR Peak Assignments for Phosphate and Water Moieties
Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
3600 - 3000O-H stretching (water of hydration)
~1650H-O-H bending (water of hydration)
1150 - 950P-O stretching vibrations (PO₄ group)
~850P-(OH) stretching vibration
650 - 500O-P-O bending vibrations

Note: The exact peak positions can vary depending on the specific crystalline environment and sample preparation.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly effective in distinguishing between different physical states, such as crystalline and amorphous (non-crystalline) phases.

In the case of dipotassium hydrogen phosphate, micro-Raman spectroscopy has been used to observe the transition from a concentrated aqueous solution (an amorphous-like state) to the solid trihydrate crystal. In solution, the Raman bands, such as the symmetric stretching vibration of the HPO₄²⁻ group around 990 cm⁻¹, are typically broad. Upon crystallization, these broad bands resolve into multiple, sharp, and well-defined peaks. This change reflects the long-range translational symmetry and the well-ordered, uniform environment of the ions in the crystal lattice, as opposed to the disordered and varied environments in the amorphous state. The appearance of distinct, sharp peaks in the Raman spectrum is a clear indicator of the formation of the crystalline K₂HPO₄·3H₂O phase.

Elemental and Microstructural Analysis

The elemental and microstructural analysis of dipotassium hydrogen phosphate trihydrate provides critical information regarding its stoichiometry, purity, crystal morphology, and nanoscale characteristics. These insights are crucial for quality control in its various applications, including as a food additive, a buffering agent in biochemistry, and a component in fertilizers.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis of a sample. When the electron beam of a scanning electron microscope interacts with the atoms of the dipotassium hydrogen phosphate trihydrate sample, it generates characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample.

The primary application of EDX in the analysis of K₂HPO₄·3H₂O is to confirm its stoichiometry by identifying and quantifying the constituent elements: potassium (K), phosphorus (P), and oxygen (O). The theoretical elemental composition of the compound serves as a benchmark for the experimental results obtained from EDX analysis.

Theoretical Elemental Composition of Dipotassium Hydrogen Phosphate Trihydrate

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Mass Percent (%)
Potassium K 39.10 2 34.26
Hydrogen H 1.01 7 3.09
Phosphorus P 30.97 1 13.57

This table presents the theoretical elemental composition of dipotassium hydrogen phosphate trihydrate based on its chemical formula.

In a typical EDX spectrum of a pure dipotassium hydrogen phosphate trihydrate sample, distinct peaks corresponding to potassium, phosphorus, and oxygen would be observed. The relative intensities of these peaks can be used to calculate the atomic and weight percentages of each element, which are then compared with the theoretical values to verify the compound's stoichiometry.

Furthermore, EDX is a valuable tool for the detection of impurities. The presence of unexpected peaks in the EDX spectrum would indicate the presence of elemental contaminants. For instance, the detection of sodium (Na), chloride (Cl), or sulfate (B86663) (SO₄) could signify impurities from the synthesis process. The sensitivity of EDX allows for the detection of impurities at levels that can be critical for certain high-purity applications.

Illustrative EDX Data for a Dipotassium Hydrogen Phosphate Trihydrate Sample

Element Theoretical Weight % Measured Weight % Deviation (%)
O 49.07 48.5 -1.16
P 13.57 13.2 -2.73

This interactive data table provides a hypothetical comparison between the theoretical and measured elemental weight percentages for dipotassium hydrogen phosphate trihydrate, illustrating the use of EDX for stoichiometric analysis.

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology and determining the particle size distribution of crystalline materials like dipotassium hydrogen phosphate trihydrate. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interactions of the electrons with the sample produce various signals that are used to form an image.

SEM analysis of dipotassium hydrogen phosphate trihydrate reveals detailed information about the shape and surface texture of its crystals. The crystals of this compound are typically expected to exhibit well-defined geometric shapes, characteristic of their crystalline nature. SEM micrographs can show whether the particles are, for example, prismatic, tabular, or irregular in shape. The surface may appear smooth or feature steps, kinks, or other growth-related textures.

A significant application of SEM is the determination of particle size and its distribution. By analyzing a statistically significant number of particles in the SEM images, a histogram of particle sizes can be generated. This information is crucial as particle size can influence properties such as solubility, dissolution rate, and handling characteristics of the powder.

Hypothetical Particle Size Distribution Data from SEM Analysis

Particle Size Range (µm) Frequency (%)
10-20 15
20-30 35
30-40 40

This interactive data table presents a hypothetical particle size distribution for a sample of dipotassium hydrogen phosphate trihydrate as might be determined from SEM image analysis.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is employed to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen.

For dipotassium hydrogen phosphate trihydrate, TEM can be used to examine nanoscale structural features that are not resolvable by SEM. This includes the direct visualization of the crystal lattice, which can confirm the crystalline nature of the material. High-resolution TEM (HRTEM) can reveal the arrangement of atoms in the crystal, providing insights into the crystal structure and identifying any defects or dislocations.

Selected Area Electron Diffraction (SAED), a technique available in most transmission electron microscopes, can be used to determine the crystal structure of individual nanoparticles or small crystalline regions. The diffraction pattern obtained is characteristic of the crystal structure and can be used to identify the material and its crystallographic orientation.

While specific TEM studies on dipotassium hydrogen phosphate trihydrate are not widely reported in the literature, analysis of analogous hydrated crystalline materials suggests that TEM could reveal information about the degree of crystallinity, the presence of amorphous regions, and the nature of crystal boundaries. For nanomaterial applications of phosphate salts, TEM is indispensable for characterizing the size, shape, and structure of the nanoparticles.

Applications in Advanced Materials Science and Engineering

Development of Functional Cementitious Materials

Dipotassium (B57713) hydrogen phosphate (B84403) trihydrate plays a significant role in the development of specialized phosphate-based cements, particularly Magnesium Potassium Phosphate Cement (MKPC). These cements are noted for their rapid setting times and high early strength, making them suitable for rapid repair applications.

Magnesium Potassium Phosphate Cement (MKPC) is typically formulated by reacting dead-burned magnesium oxide (MgO) with a phosphate source, conventionally potassium dihydrogen phosphate (KH₂PO₄). Recent research has explored the partial or complete substitution of potassium dihydrogen phosphate with dipotassium hydrogen phosphate trihydrate to modify the cement's properties.

The inclusion of dipotassium hydrogen phosphate trihydrate alters the initial pH of the cement slurry. As the ratio of potassium dihydrogen phosphate to dipotassium hydrogen phosphate trihydrate decreases, the initial pH of the mixture increases. This change in alkalinity has a direct impact on the hydration process and setting behavior of the cement. Specifically, it affects the wettability between the magnesia particles and the phosphate solution, which in turn influences the reaction kinetics.

The setting time of MKPC is a critical parameter that can be tailored by adjusting the phosphate composition. The relationship is not linear; for instance, when the ratio of potassium dihydrogen phosphate to dipotassium hydrogen phosphate trihydrate is greater than 2:1, a decrease in this ratio leads to a shorter initial setting time. Conversely, at ratios below this threshold, the trend reverses. These variations are attributed to the interplay between the reaction temperature, wettability, and the pH of the cement paste.

Table 1: Effect of KDP/DKP Ratio on MKPC Properties

KDP/DKP RatioInitial Setting TimepH EffectWettability
> 2:1Decreases as ratio decreasesIncreasesDecreases
< 2:1Increases as ratio decreasesIncreases furtherDecreases further

The primary hydration reaction in MKPC systems leads to the formation of magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O), also known as K-struvite, which is the main crystalline phase responsible for the cement's strength. Studies have shown that even when dipotassium hydrogen phosphate trihydrate is incorporated into the formulation, the principal hydration product remains K-struvite. This indicates that the fundamental chemistry of strength development is not altered.

Catalytic and Electrocatalytic Research

Dipotassium hydrogen phosphate trihydrate also serves as a catalyst in certain chemical reactions and as a component in electrochemical systems.

In the realm of organic synthesis, dipotassium hydrogen phosphate has been identified as an effective catalyst for specific transformation reactions. For example, it has been successfully used to catalyze the reaction between thioacetamide (B46855) and dimethyl acetylenedicarboxylate. In this reaction, the use of dipotassium hydrogen phosphate powder under solvent-free conditions at 90°C significantly reduced the reaction time to one hour, a substantial improvement over the 12 hours required in acetone (B3395972) without the catalyst. The catalytic role is believed to be in facilitating the proton transfer step of the reaction mechanism.

Furthermore, it has been demonstrated to catalyze the conversion of stable phosphoryl compounds to dialkyl (E, Z)-2-(1-acetyl-2-naphthalenyl)-2-butenedioate under both thermal and microwave conditions in a solvent-free system.

In electrochemistry, the hydrogen evolution reaction (HER) is a critical process in water splitting for hydrogen production. While not typically the primary electrocatalyst itself, dipotassium hydrogen phosphate trihydrate is a key component in the preparation of phosphate buffer solutions that serve as electrolytes in these systems. These phosphate-containing electrolytes are used to study the performance of various catalytic materials, such as nickel phosphide (B1233454) and stainless steel, for the HER.

Phosphate species in the electrolyte can act as homogeneous catalysts, enhancing the cathodic current at mild pH values. This catalytic effect facilitates the production of hydrogen on the electrode surface. For instance, a 1 M phosphate solution has been shown to rival the performance of a 25% KOH solution as a catholyte for hydrogen production on 316L stainless steel electrodes, with the advantage of operating at less extreme pH levels. The use of dipotassium hydrogen phosphate in creating these buffered electrolytes is crucial for maintaining a stable pH, which is essential for the stability and efficiency of the electrocatalyst during the reaction.

Surface Engineering and Corrosion Science

Dipotassium hydrogen phosphate trihydrate is utilized as a corrosion inhibitor, protecting metallic surfaces from degradation. Its effectiveness stems from its ability to form a protective passivation film on the metal surface.

This compound has been studied as a corrosion inhibitor for carbon steel in various environments. In alkaline solutions with low levels of chloride contamination, dipotassium hydrogen phosphate can form a duplex layer on the steel surface. This layer consists of an inner layer of iron oxides and an outer layer of iron phosphate complexes, such as FeHPO₄ and Fe₃(PO₄)₂. This passive film acts as a barrier, slowing down the corrosion process.

The efficiency of inhibition is dependent on factors such as temperature, inhibitor concentration, and the concentration of corrosive species like chloride. Research has shown that in mildly alkaline solutions (pH 8), a critical ratio of dipotassium hydrogen phosphate to chloride concentration ([DKP]/[Cl⁻]) of greater than 3.7 is required to form a stable passive film. The resistance to pitting corrosion continuously improves as this ratio increases. The inhibitor's effectiveness can also increase with temperature under certain conditions, indicating a chemical adsorption mechanism on the carbon steel surface. Its anti-rust function is also applied in industrial cleaning agents, where it can extend the rust prevention period for metal parts between processing steps. rsc.org

Table 2: Corrosion Inhibition Efficiency of Dipotassium Hydrogen Phosphate (DKP) on Carbon Steel

Condition[DKP]/[Cl⁻] RatioInhibition EffectMechanism
Mildly Alkaline (pH 8)> 3.7Formation of stable passive filmAdsorption and film formation
Mildly Alkaline (pH 8)5.5Optimal inhibition against uniform corrosionAdsorption and film formation
Highly Alkaline (pH 12)11 mmol L⁻¹ DKPSignificant effect on uniform corrosionFormation of duplex layer (iron oxides and iron phosphates)

Mechanisms of Phosphate Conversion Coating Formation on Metal Substrates

Phosphate conversion coatings are crystalline layers formed on a metallic substrate through a chemical reaction with a dilute solution of phosphoric acid and its salts. aalberts-st.comwikipedia.org This process, also known as phosphating, enhances corrosion resistance and provides a suitable base for subsequent painting or coating. wikipedia.orgelectroplatingmachines.comairedale-group.com Dipotassium hydrogen phosphate can be a component in phosphating solutions.

The fundamental mechanism involves the acidic phosphating solution reacting with the metal substrate, such as steel. airedale-group.com This reaction leads to the dissolution of the metal at local anodic sites. The consumption of acid at the metal-solution interface causes a localized increase in pH. wikipedia.org This shift in pH reduces the solubility of the phosphate salts in the solution, leading to their precipitation and the formation of a crystalline phosphate layer on the metal surface. wikipedia.org

The general steps in the formation of a phosphate conversion coating are:

Metal Pickling: The acidic solution reacts with the metal surface. For iron and steel substrates, this involves the oxidation of iron (Fe) to ferrous ions (Fe²⁺).

Hydrogen Evolution: Hydrogen gas is typically evolved at local cathodic sites.

Localized pH Increase: The consumption of hydrogen ions (H⁺) during the reaction raises the pH at the immediate surface of the metal.

Phosphate Precipitation: As the pH increases, the solubility of the metal phosphates present in the bath decreases, causing them to precipitate onto the metal surface. In a bath containing dipotassium hydrogen phosphate, the hydrogen phosphate ions (HPO₄²⁻) are readily available to form these insoluble metal phosphates.

Crystal Growth: The precipitated phosphates form a network of crystals that adhere to the substrate, creating the conversion coating.

The characteristics of the resulting phosphate layer, such as crystal size and coating weight, can be influenced by various factors including the concentration of the phosphating solution, temperature, and the presence of accelerators. wikipedia.org Alkali metal phosphates, including dipotassium phosphate, have been shown to refine the crystal morphology, leading to a decrease in coating weight and a more horizontally oriented crystal structure. googleapis.com

Table 1: Key Reactions in Phosphate Conversion Coating Formation

Step Reaction Description
1. Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Iron from the steel substrate dissolves into the solution.
2. Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Hydrogen ions are consumed, leading to a rise in local pH.
3. Phosphate Precipitation Fe²⁺ + HPO₄²⁻ → FeHPO₄ Ferrous ions react with hydrogen phosphate ions to form insoluble ferrous hydrogen phosphate.
3Fe²⁺ + 2PO₄³⁻ → Fe₃(PO₄)₂ Further reactions can lead to the formation of other iron phosphates.

Investigation of Corrosion Inhibition Properties in Aqueous Systems

Dipotassium hydrogen phosphate also functions as a corrosion inhibitor in aqueous systems. nbinno.com Its inhibitory action is primarily attributed to the formation of a protective passive film on the metal surface. nih.gov This film acts as a barrier, isolating the metal from the corrosive environment. carusllc.com

Research has shown that phosphate ions can effectively inhibit the corrosion of carbon steel in chloride-containing solutions. ica.irresearchgate.net The mechanism involves the adsorption of hydrogen phosphate ions (HPO₄²⁻) onto the metal surface. nih.gov In alkaline solutions, these ions are stable and can react with metal ions (e.g., Fe²⁺) that are formed during the initial stages of corrosion. nih.gov This reaction produces a sparingly soluble iron phosphate layer that passivates the surface and stifles the corrosion process. nih.gov

Studies have demonstrated that the effectiveness of dipotassium hydrogen phosphate as a corrosion inhibitor is dependent on factors such as its concentration and the temperature of the system. ica.ir For instance, an investigation into the corrosion of carbon steel in a sodium chloride solution found that the inhibitor efficiency of dipotassium hydrogen phosphate increased with a rise in temperature from 25 to 35 °C. ica.ir This suggests that the adsorption of the inhibitor onto the metal surface is a chemical adsorption process. ica.ir

Table 2: Research Findings on Corrosion Inhibition by Dipotassium Hydrogen Phosphate

Parameter Observation Reference
Inhibitor Concentration Higher concentrations lead to better passivation of the metal surface. ica.ir
Temperature Inhibitor efficiency can increase with temperature, indicating chemical adsorption. ica.ir
Activation Energy The addition of the inhibitor can decrease the activation energy of the corrosion process. ica.ir
Protective Film A passive film composed of iron phosphates is formed on the steel surface. nih.gov

Contributions to Energy Storage Technologies

The unique properties of phosphate compounds are also being explored for their potential applications in the development of next-generation energy storage devices.

Research on Electrolyte Formulations for Next-Generation Batteries

In the quest for safer and more efficient batteries, researchers are investigating novel electrolyte formulations. Phosphate-based compounds are being considered as additives or components in electrolytes for lithium-ion batteries and other next-generation battery systems. researchgate.netgoogle.com Organic phosphates, for example, are being explored as safer electrolyte options for sodium-ion batteries due to their reduced flammability compared to conventional organic carbonate electrolytes. sciepublish.com

The addition of phosphate additives to the electrolyte can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. researchgate.net These protective layers are crucial for preventing the continuous decomposition of the electrolyte and for ensuring the long-term cycling stability of the battery. researchgate.net Fluorinated phosphate esters have been shown to be effective additives, participating in the formation of a more robust and redox-resistant interphase layer on both electrodes. researchgate.net

While direct research specifically on dipotassium hydrogen phosphate trihydrate in battery electrolytes is not as prevalent, the broader investigation into phosphate-based additives highlights a promising area of research. researchgate.netmdpi.com The principles of using phosphate compounds to enhance electrolyte stability and interfacial properties could potentially be extended to include compounds like dipotassium hydrogen phosphate. google.commdpi.com The presence of potassium ions could also be relevant for the development of potassium-ion batteries, an emerging alternative to lithium-ion technology.

Table 3: Potential Roles of Phosphate Additives in Battery Electrolytes

Function Mechanism Potential Benefit
SEI/CEI Formation Decomposition of the phosphate additive on the electrode surface to form a protective layer. Improved cycling stability and reduced electrolyte decomposition. researchgate.net
Flame Retardancy Certain organic phosphates are less flammable than conventional electrolyte solvents. Enhanced battery safety. sciepublish.commdpi.com
Ion Conductivity Can influence the ionic conductivity of the electrolyte. Improved battery performance. sciepublish.com

Biochemical and Biotechnological Applications in Research

Design and Optimization of Biological Buffer Systems

The precise control of pH is fundamental to in vitro biological research. Dipotassium (B57713) hydrogen phosphate (B84403) is a key component in the formulation of phosphate buffers, which are widely used due to their buffering capacity near physiological pH.

Dipotassium hydrogen phosphate trihydrate is integral to the formulation of defined media for the cultivation of a wide range of cells, including animal, insect, and microbial species. nih.gov Its primary function is to act as a buffering agent, resisting changes in pH that naturally occur due to cellular metabolism. ontosight.aithermofisher.com Maintaining a stable pH is critical for optimal cell growth, function, and viability. tdl.org

Beyond its buffering role, the compound serves as an essential source of phosphorus and potassium. nih.govontosight.aithermofisher.comnih.gov Phosphorus is a vital component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP). nih.gov Potassium is a major intracellular cation, crucial for maintaining osmotic balance and acting as a cofactor for various enzymes.

The selection of dipotassium hydrogen phosphate versus monopotassium phosphate, or a combination of both, allows researchers to prepare a buffer solution at a specific pH. tdl.org For instance, using dipotassium hydrogen phosphate (the dibasic form) will result in a more alkaline medium, while the monobasic form yields a more acidic one; combining them allows for precise pH targeting in the neutral range. tdl.org However, researchers must consider that high concentrations of phosphate can sometimes be inhibitory to the growth of certain microbes. drinkharlo.comnih.gov Furthermore, the interaction of phosphate with other media components, especially during heat sterilization by autoclaving, can lead to the formation of reactive oxygen species that may suppress the growth of some microbial taxa. nih.gov

Table 1: Functions of Dipotassium Hydrogen Phosphate in Biological Growth Media

FunctionBiochemical RationaleOrganism TypesCitation
pH Buffering Resists pH fluctuations from metabolic byproducts (e.g., lactic acid, acetic acid), maintaining optimal conditions for cellular enzymes and membrane integrity.Bacteria, Yeast, Fungi, Animal Cells, Insect Cells ontosight.aithermofisher.comtdl.org
Phosphorus Source Provides inorganic phosphate (Pi) for the synthesis of ATP, nucleic acids (DNA, RNA), and phospholipids.All nih.govnih.gov
Potassium Source Supplies K+ ions, essential for osmotic regulation, enzyme activation, and maintaining membrane potential.All nih.govontosight.ai
Ionic Strength Regulation Contributes to the overall ionic strength of the medium, which influences protein solubility and cellular homeostasis.All ontosight.ai

Enzyme Activity and Stability Studies in Phosphate Buffer Solutions

Phosphate buffers, prepared using dipotassium hydrogen phosphate and its monobasic counterpart, are standard in enzymology for studying enzyme kinetics and stability. creative-proteomics.com The buffer's role is to maintain a constant pH, which is critical as the catalytic activity of enzymes is highly dependent on the protonation state of amino acid residues in their active sites. tutorsploit.com

However, the interaction between the phosphate buffer and the enzyme system can be complex and is not always inert. Research has shown that the concentration and type of buffer can significantly influence enzyme stability and activity. For example, in studies with horseradish peroxidase, the enzyme's thermal stability was found to be greater in a diluted (10 mM) potassium phosphate buffer compared to a concentrated one, with its half-life at 80 °C increasing significantly. nih.govcusabio.com Conversely, for other proteins like human serum albumin, increasing concentrations of phosphate buffer provided greater structural stabilization. nih.gov

Phosphate ions can also participate directly or indirectly in enzymatic reactions. They have been shown to act as inhibitors for certain enzymes, such as metalloenzymes or phosphatases where phosphate may be a product. thermofisher.comresearchgate.net In some cases, phosphate ions can bind to the active site of an enzyme, as seen with RNase, where it was found to catalyze the Amadori rearrangement, leading to enzyme inactivation. ontosight.ai In contrast, for other enzymes like bovine heart muscle pyruvate (B1213749) kinase, inorganic phosphate acts as an activator, enhancing the enzyme's specific activity. nih.gov These findings underscore the importance of carefully selecting buffer composition and concentration during the design of enzyme assays to ensure that the observed effects are due to the experimental variables under investigation and not an artifact of the buffer system.

Table 2: Reported Effects of Potassium Phosphate Buffers on Enzyme Systems

Enzyme/ProteinObserved EffectExperimental ContextCitation
Horseradish Peroxidase Increased thermal stability in dilute bufferHalf-life and melting temperature (Tm) increased in 10 mM vs. 200 mM potassium phosphate buffer. nih.govcusabio.com
cis-Aconitate Decarboxylase InhibitionHigh concentrations of phosphate buffer (167 mM) inhibited the enzyme, likely due to increased ionic strength affecting substrate binding. thermofisher.com
Lysozyme, Human Serum Albumin StabilizationPhosphate buffer solutions protected the native structure of these proteins. nih.gov
RNase Catalysis of InactivationPhosphate bound in the active site catalyzed glycation, leading to preferential modification of active site lysines and inactivation. ontosight.ai
Pyruvate Kinase ActivationInorganic phosphate greatly enhanced the specific activity of the enzyme. nih.gov
Lipase (B570770) (from Rhizopus oligosporus) Enhanced ProductionDipotassium hydrogen phosphate at neutral pH improved lipase production during solid-state fermentation. solubilityofthings.com

Research into Biological Roles of Phosphate Compounds in Cellular Processes

The use of dipotassium hydrogen phosphate in research is fundamentally linked to the ubiquitous and critical role of the inorganic phosphate (Pi) ion in all forms of life. researchgate.net Supplying this ion in a buffered, bioavailable form is essential for studying numerous cellular processes in vitro.

Phosphate is a cornerstone of cellular energy metabolism. It is a key structural component of adenosine triphosphate (ATP), the cell's primary energy currency. ontosight.aidrinkharlo.com The high-energy bonds between phosphate groups in ATP store the energy released from the breakdown of nutrients. tutorchase.com The transfer of a phosphate group from ATP to other molecules, a process called phosphorylation, is a fundamental mechanism for driving energetically unfavorable reactions. nih.gov

Phosphorylation, catalyzed by enzymes called kinases, is also the most common mechanism for regulating protein function and transmitting signals within and between cells. nih.govthermofisher.com The reversible addition of a phosphate group to serine, threonine, or tyrosine residues on a protein can alter its conformation, activating or deactivating its function, facilitating its interaction with other proteins, or marking it for degradation. nih.govcusabio.com These signal transduction cascades control nearly every cellular process, including cell growth, division, differentiation, and apoptosis. nih.govnumberanalytics.com

Furthermore, phosphate is an indispensable structural component of major macromolecules. In nucleic acids, phosphate groups link sugar moieties together to form the sugar-phosphate backbone of both DNA and RNA, providing the structural framework for genetic information. tutorsploit.comsolubilityofthings.comgenome.gov In cell membranes, phospholipids—composed of a phosphate-containing hydrophilic head and hydrophobic lipid tails—assemble into bilayers that form the basic structure of all cellular membranes, controlling the passage of substances into and out of the cell. creative-proteomics.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are employed to investigate the electronic structure, bonding, and reactivity of molecules and materials from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org This theory allows for the calculation of material properties based on the system's electron density, offering a balance between accuracy and computational cost. mpg.de

Quantum chemical methods, particularly ab initio calculations, are instrumental in predicting and interpreting spectroscopic data. For dipotassium (B57713) hydrogen phosphate (B84403) and its trihydrate, vibrational spectra (Infrared and Raman) have been investigated with the aid of such calculations. These theoretical models help in the assignment of observed vibrational bands to specific molecular motions, such as the stretching and bending modes of the P-O and O-H bonds within the HPO₄²⁻ ion and the water molecules. researchgate.net This synergy between theoretical prediction and experimental observation is crucial for a detailed understanding of the compound's structure and intermolecular interactions.

In the realm of reaction energetics, computational methods can predict thermodynamic quantities. While detailed computational studies on reaction energetics are not widely available for this specific compound, experimental techniques have established key thermodynamic data. For instance, the standard enthalpy of formation for K₂HPO₄·3H₂O has been determined through dissolution calorimetry.

PropertyValueMethod
Standard Enthalpy of Formation (ΔfH°)-2410.6 ± 3.0 kJ/molDissolution Calorimetry

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems in the condensed phase.

Ab initio molecular dynamics (AIMD) simulations have been conducted to provide a detailed microscopic understanding of the hydration properties of the hydrogen phosphate anion (HPO₄²⁻), the primary anion in dissolved dipotassium hydrogen phosphate. researchgate.net These simulations reveal the three-dimensional structure of the hydration shells around the ion. A detailed analysis of the hydrogen bonds between the phosphate ion and the surrounding water molecules is a key outcome, elucidating their strength, orientation, and lifetimes. This information is critical for understanding the ion's behavior in aqueous solution, its role in chemical equilibria, and its influence on the properties of the solution, such as water activity. researchgate.net

Atomistic simulations, such as Monte Carlo and molecular dynamics methods, are powerful techniques for studying the mechanisms of crystal growth and the formation of defects at the molecular level. ru.nl These simulations can model the attachment of growth units from a solution onto a crystal surface, predict crystal morphology, and explain the influence of impurities or additives on growth habits. researchgate.net

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic models are essential for describing and predicting the phase behavior and properties of chemical systems under different conditions of temperature, pressure, and composition.

For aqueous solutions containing dipotassium hydrogen phosphate, the Pitzer ion-interaction model is a widely used and successful framework. researchgate.netoregonstate.edu This model provides a set of semi-empirical equations to calculate thermodynamic properties such as mean activity coefficients, osmotic coefficients, and excess Gibbs energy for electrolyte solutions, often up to high concentrations. lbl.gov A study of the K₂HPO₄/d-sucrose/water ternary system utilized the Pitzer-Simonson-Clegg (PSC) model to analyze the experimental data and determine these thermodynamic properties. acs.org

Experimental studies of phase equilibria provide the data needed to construct phase diagrams. Research on ternary and quaternary systems containing K₂HPO₄ and water has been conducted, mapping out the crystallization fields and invariant points at various temperatures. researchgate.netresearchgate.netacs.org These diagrams are fundamental for designing and controlling industrial crystallization processes. Furthermore, studies on the vibrational spectra of K₂HPO₄·3H₂O have identified several temperature-dependent phase transitions.

CompoundTransition Temperature (K)Nature of Transition
K₂HPO₄·3H₂O165Second-order phase transition
K₂HPO₄·3H₂O200Second-order phase transition
K₂HPO₄·3H₂O330Reversible anhydrous-trihydrate transition

The low-temperature transitions are associated with an ordering of the water molecules, which are dynamically disordered at room temperature. The transition at 330 K represents the reversible dehydration of the trihydrate to the anhydrous form.

Advanced Analytical Methodologies for Characterization and Quantification

High-Precision Spectrophotometric Techniques for Phosphate (B84403) Ions

Spectrophotometry is a widely employed technique for the quantitative determination of phosphate ions (PO₄³⁻). The method is valued for its simplicity, cost-effectiveness, and suitability for routine analysis. tau.ac.il The most common approach is based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer. umcs.pl

A prevalent method involves the reaction of orthophosphate ions with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex (molybdophosphoric acid). tau.ac.ildtu.dk This complex is then reduced by an agent such as ascorbic acid or hydrazinium (B103819) sulfate (B86663) to produce a intensely colored "molybdenum blue" complex. tau.ac.ildtu.dksolubilityofthings.com The intensity of the blue color, measured at its wavelength of maximum absorbance (typically between 830 nm and 890 nm), is directly proportional to the concentration of phosphate in the sample. dtu.dksolubilityofthings.com This relationship adheres to the Beer-Lambert law over a specific concentration range, allowing for accurate quantification. umcs.plsolubilityofthings.com

The sensitivity of this method is notable, with detection limits reaching micromolar (μmol/dm³) levels. researchgate.net For instance, one variation of the molybdenum blue method reports a linear calibration range of 0.1-1 mg P/L with a high correlation coefficient (r² > 0.99). tau.ac.ilsolubilityofthings.com Another study using hydrazinium sulfate as the reductant established a linear range of 0.5-5 µg/mL of phosphate with a molar absorptivity of 2.9 × 10⁴ L mol⁻¹ cm⁻¹ at 830 nm. dtu.dk To enhance precision and minimize baseline drift from factors like reagent adsorption on optical surfaces, flow-based analysis techniques can be coupled with spectrophotometric detection. researchgate.net

Table 1: Comparison of Spectrophotometric Methods for Phosphate Determination

Chromatographic Separations for Complex Mixture Analysis

Chromatography is a powerful separation technique essential for analyzing complex mixtures containing dipotassium (B57713) hydrogen phosphate or its constituent ions. Different chromatographic methods are employed depending on the nature of the sample matrix.

Ion chromatography (IC) is the standard and most reliable method for the direct quantification of both phosphate and potassium ions. dtu.dknumberanalytics.com This technique separates ions based on their affinity for an ion-exchange stationary phase. For phosphate analysis, an anion-exchange column is used, typically with a hydroxide (B78521) or carbonate/bicarbonate eluent. dtu.dkscribd.com

A key component of modern IC systems is suppressed conductivity detection. dtu.dknumberanalytics.com After the analytical column separates the anions, the eluent passes through a suppressor device. This device reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to a low background noise and high sensitivity. dtu.dk This allows for the determination of phosphate at parts-per-billion (ppb) levels. scribd.com The use of reagent-free ion chromatography (RFIC) systems, which electrolytically generate the eluent from deionized water, further improves ease-of-use and reproducibility. numberanalytics.comdrugfuture.com

IC methods have been validated according to USP (United States Pharmacopeia) standards for quantifying phosphate in injections containing potassium phosphates, demonstrating high reproducibility (RSD < 0.3%) and recovery rates (98-99%). dtu.dk The technique is also highly effective for analyzing condensed phosphates and other phosphorus species in complex matrices like food products. d-nb.info

In high-performance liquid chromatography (HPLC), particularly when analyzing organic and biological molecules, maintaining a stable pH of the mobile phase is critical for achieving reproducible separations. Dipotassium hydrogen phosphate is widely used as a primary component in the preparation of phosphate buffer solutions for this purpose. fao.orgosti.govtaylorandfrancis.comslideshare.net

Phosphate buffers are effective in the pH range of approximately 6.2 to 8.2. The combination of monopotassium phosphate (a weak acid) and dipotassium hydrogen phosphate (its conjugate base) creates a buffer system that resists changes in pH. slideshare.net This stability is crucial because the retention times and peak shapes of many analytes, especially those with ionizable functional groups, are highly dependent on the pH of the mobile phase. By controlling the pH, chromatographers can ensure consistent ionization states of both the analytes and the stationary phase, leading to reliable and robust analytical methods. drugfuture.com Dipotassium hydrogen phosphate trihydrate is available in high-purity, HPLC-grade formulations specifically for these applications. fao.org

Electrochemical Sensing and Monitoring

Electrochemical methods offer an alternative approach for the analysis of dipotassium hydrogen phosphate and its ions. These techniques measure electrical properties like potential or conductance and are well-suited for automation and in-situ monitoring.

Potentiometry, which involves the measurement of electrical potential, is a standard method for the assay of dipotassium hydrogen phosphate. The analysis is typically performed via an acid-base titration monitored with a pH electrode. osti.gov In a common procedure, a weighed sample of dipotassium hydrogen phosphate is dissolved and titrated with a standardized strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).

The titration curve, a plot of pH versus titrant volume, shows distinct inflection points that correspond to the neutralization of the hydrogen phosphate ion (HPO₄²⁻). For instance, when titrating with a strong base, an inflection point occurs around pH 8.8. The volume of titrant consumed to reach this endpoint is used to calculate the purity of the dipotassium hydrogen phosphate.

Furthermore, due to its well-defined pH in solution (a 5% solution has a pH of 9.2-9.4), dipotassium hydrogen phosphate is a key component in creating standard buffer solutions. osti.govslideshare.net These buffers are essential for the calibration of pH electrodes, ensuring accurate pH measurements across all types of chemical analysis.

Conductometry measures the electrical conductivity of a solution, which is its ability to carry an electric current. solubilityofthings.com This property is directly related to the concentration and mobility of the ions present. numberanalytics.com Since dipotassium hydrogen phosphate is a strong electrolyte that dissociates in water into two potassium ions (K⁺) and one hydrogen phosphate ion (HPO₄²⁻), its concentration in an aqueous solution can be determined by measuring the solution's conductivity. researchgate.netfao.org

Direct conductometric analysis involves creating a calibration curve by measuring the conductivity of several standard solutions of known concentration. The concentration of an unknown sample can then be determined by measuring its conductivity and interpolating from the calibration curve. This method is simple and fast but is non-specific, meaning the presence of other ions will interfere with the measurement. tau.ac.il

Conductometric titration is another application where the change in conductivity is monitored as a titrant is added. tau.ac.ilumcs.pl For example, titrating a solution of dipotassium hydrogen phosphate with a strong acid like HCl would cause a change in conductivity as the highly mobile H⁺ ions are consumed to protonate HPO₄²⁻ to H₂PO₄⁻. The endpoint is identified as a break in the titration curve (conductivity vs. titrant volume). This technique is particularly useful for analyzing dilute or colored solutions where visual indicators are ineffective. tau.ac.il

Table 2: Summary of Analytical Techniques

Mass Spectrometry for Trace Analysis and Isotope Ratios

Mass spectrometry stands as a cornerstone for the advanced characterization and quantification of high-purity compounds such as dipotassium hydrogen phosphate trihydrate. Its exceptional sensitivity and specificity enable the detection of trace-level elemental impurities and the precise measurement of isotope ratios, both of which are critical for quality control in pharmaceutical and food industries, as well as for various scientific research applications. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for quantifying elemental impurities, while Isotope Ratio Mass Spectrometry (IRMS) is employed for the high-precision determination of isotopic compositions.

Trace Analysis of Elemental Impurities

The purity of dipotassium hydrogen phosphate trihydrate is paramount, particularly in its applications as a pharmaceutical excipient and a food additive. Even minute quantities of elemental impurities can have significant implications for product quality, stability, and safety. ICP-MS offers unparalleled capabilities for the simultaneous, quantitative analysis of a broad spectrum of elements at trace and ultra-trace levels.

The methodology involves digesting the dipotassium hydrogen phosphate trihydrate sample, typically in high-purity acid, and introducing the resulting solution into the ICP-MS instrument. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the elements present in the sample. These ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the intensity of each ion species, which is directly proportional to its concentration in the original sample.

Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in pharmaceutical-grade materials. The ICH Q3D guideline, for instance, categorizes elemental impurities based on their toxicity and the likelihood of their presence in the final drug product. Dipotassium hydrogen phosphate, as an excipient, must comply with these standards.

The following interactive table provides typical specification limits for elemental impurities in pharmaceutical-grade dipotassium hydrogen phosphate, as detected by ICP-MS. These limits are often expressed in parts per million (ppm) or parts per billion (ppb).

ElementSymbolClassTypical Specification Limit (ppm)
ArsenicAs1< 1.5
CadmiumCd1< 0.5
MercuryHg1< 3.0
LeadPb1< 0.5
CobaltCo2A< 5.0
NickelNi2A< 20.0
VanadiumV2A< 10.0
CopperCu3< 250
ChromiumCr3< 25.0
IronFe-< 10
SodiumNa-< 1000

Note: Class refers to the ICH Q3D classification of elemental impurities. Not all elements have a specific class.

Isotope Ratio Analysis

While phosphorus itself is monoisotopic (³¹P), the oxygen atoms within the phosphate anion (HPO₄²⁻) have stable isotopes (¹⁶O, ¹⁷O, and ¹⁸O) whose relative abundances can be precisely measured. Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with a Thermal Conversion/Elemental Analyzer (TC/EA), is the gold standard for determining the oxygen isotope ratio (δ¹⁸O) in phosphates. mdpi.com

The analysis of the oxygen isotope composition in dipotassium hydrogen phosphate trihydrate can be invaluable for understanding its origin, tracing its pathway in environmental or biological systems, and verifying the authenticity of products. The δ¹⁸O value is a measure of the ratio of ¹⁸O to ¹⁶O relative to a standard, Vienna Standard Mean Ocean Water (VSMOW).

The analytical process typically involves the chemical precipitation of phosphate from the sample as silver phosphate (Ag₃PO₄). nih.gov This silver phosphate is then thermally decomposed in the TC/EA at high temperatures (around 1450°C) to produce carbon monoxide (CO) gas. The CO gas is subsequently introduced into the IRMS, which precisely measures the ratio of the different isotopic masses of CO, from which the δ¹⁸O of the original phosphate is calculated. The precision of these measurements is typically in the range of ±0.15‰ to ±0.3‰. mdpi.comglos.ac.uk

Recent advancements using techniques like Orbitrap Electrospray Ionization Mass Spectrometry (ESI-Orbitrap-MS) show promise for the direct measurement of oxygen isotopes in dissolved phosphate with high precision and significantly smaller sample sizes.

The following interactive table presents typical δ¹⁸O values for various international and internal phosphate reference materials, illustrating the range and precision of such measurements. These standards are used to calibrate and validate the IRMS measurements.

Reference MaterialDescriptionAccepted δ¹⁸O Value (‰ vs. VSMOW)
NBS 120cFlorida Phosphate Rock (NIST)21.7 ± 0.2
USGS80Silver Phosphate (USGS)13.1
B 2207Silver Phosphate21.7
USGS81Silver Phosphate (USGS)35.4
KH₂PO₄ (Internal Standard)Potassium Dihydrogen Phosphate11.7 ± 0.3

Note: The δ¹⁸O values are reported relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.